Hypobromite

説明

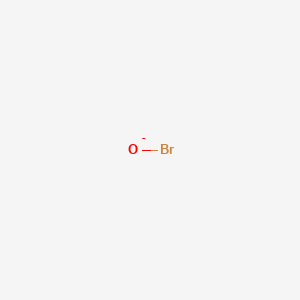

Structure

3D Structure

特性

分子式 |

BrO- |

|---|---|

分子量 |

95.9 g/mol |

IUPAC名 |

hypobromite |

InChI |

InChI=1S/BrO/c1-2/q-1 |

InChIキー |

JGJLWPGRMCADHB-UHFFFAOYSA-N |

SMILES |

[O-]Br |

正規SMILES |

[O-]Br |

製品の起源 |

United States |

Synthetic Methodologies and Generation Pathways of Hypobromite

Chemical Synthesis Routes for Hypobromite Formation

Chemical synthesis provides several versatile routes for producing this compound, often in aqueous solutions. These methods rely on fundamental redox reactions, including disproportionation and targeted oxidation.

Disproportionation Reactions of Bromine in Aqueous Media

One of the most direct methods for generating this compound is through the disproportionation of molecular bromine (Br₂) in an alkaline aqueous solution. wikipedia.org In this type of redox reaction, the same element is simultaneously oxidized and reduced. askfilo.comyoutube.com When bromine, with an oxidation state of 0, is treated with an aqueous alkali such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), it converts into bromide (Br⁻), where bromine is in the -1 oxidation state (reduction), and this compound (BrO⁻), where bromine is in the +1 oxidation state (oxidation). wikipedia.org

The reaction proceeds rapidly at room temperature (20°C) according to the following equation: wikipedia.org

Br₂ + 2OH⁻(aq) → Br⁻ + BrO⁻ + H₂O askfilo.com

The stability of the resulting this compound solution is highly dependent on temperature. A secondary disproportionation reaction can occur, where this compound itself is converted to bromide and bromate (B103136) (BrO₃⁻), in which bromine has an oxidation state of +5. This secondary reaction is slow at 0°C but proceeds rapidly at 20°C and even faster at higher temperatures. wikipedia.org Therefore, controlling the temperature is crucial for maximizing the yield of this compound and preventing its conversion to bromate. wikipedia.org

| Reaction | Description | Conditions | Key Products |

| Primary Disproportionation | Molecular bromine reacts with hydroxide ions. | Alkaline aqueous media (e.g., NaOH). Rapid at 20°C. | This compound (BrO⁻), Bromide (Br⁻) |

| Secondary Disproportionation | This compound converts to bromate and bromide. | Slow at 0°C, rapid at ≥20°C. | Bromate (BrO₃⁻), Bromide (Br⁻) |

Controlled Oxidation Strategies for this compound Generation

This compound can also be synthesized through the controlled oxidation of bromide salts (e.g., sodium bromide, NaBr). This method avoids the direct use of hazardous molecular bromine and instead utilizes a suitable oxidizing agent to convert bromide ions (Br⁻) to this compound (BrO⁻). google.com

A common and effective oxidant for this purpose is hypochlorite (B82951), typically in the form of sodium hypochlorite (NaOCl). google.comsci-hub.se The oxidation of bromide by hypochlorite is a quantitative reaction over a broad pH range of 7 to 14. taylorandfrancis.com The reaction is as follows:

OCl⁻ + Br⁻ → OBr⁻ + Cl⁻ sci-hub.se

Other oxidizing agents can also be employed for this conversion, including ozone (O₃) and hydrogen peroxide (H₂O₂). google.comtaylorandfrancis.com The choice of oxidant depends on the specific application, required purity of the this compound solution, and economic factors. This method can achieve high yields, often between 96% and 98%. google.com

| Oxidizing Agent | Reactant | Chemical Equation | Notes |

| Sodium Hypochlorite (NaOCl) | Sodium Bromide (NaBr) | NaOCl + NaBr → NaOBr + NaCl | A widely used, efficient method. google.comgoogle.com |

| Ozone (O₃) | Bromide Ion (Br⁻) | O₃ + Br⁻ → O₂ + BrO⁻ | Effective oxidant used in water treatment. taylorandfrancis.com |

| Hydrogen Peroxide (H₂O₂) | Bromide Ion (Br⁻) | H₂O₂ + Br⁻ → H₂O + BrO⁻ | A benign oxidant option. google.com |

In Situ Generation of this compound Species

In situ generation refers to the production of a reactive species directly within the reaction medium, where it is immediately consumed. This approach is particularly advantageous for working with reactive or unstable species like this compound, as it enhances safety by avoiding the storage and handling of hazardous precursors like molecular bromine. researchgate.net

This compound is often generated in situ by reacting a stable bromide salt with an oxidizing agent. For example, simple bromide salts like sodium bromide are used in spas and hot tubs, where an added oxidizing agent such as hydrogen peroxide generates this compound directly in the water for disinfection purposes. wikipedia.org This same principle is applied in various organic synthesis reactions. For instance, a combination of sodium bromide and sodium hypochlorite can be used to generate this compound in situ to act as an oxidant or a brominating agent. orgsyn.org This strategy offers a safer and more straightforward protocol for reactions that would otherwise require molecular bromine.

| System Components | Application | Mechanism |

| Sodium Bromide + Oxidant (e.g., H₂O₂, NaOCl) | Water Disinfection, Organic Synthesis | Bromide salt is oxidized in the reaction vessel to form this compound, which then acts as the active agent. wikipedia.org |

| Potassium Bromide + Sodium Hypochlorite | Organic Bromination | Provides a safer alternative to using Br₂ for electrophilic bromination reactions. |

Electrochemical Generation of this compound

Electrochemical methods offer a precise and controllable means of producing this compound solutions, often on-site, thereby eliminating the need to transport and store chemical precursors.

Principles of Electrochemical this compound Production

The electrochemical generation of this compound is based on the anodic oxidation of bromide ions in an electrolytic cell. taylorandfrancis.com The cell consists of at least two electrodes (an anode and a cathode) submerged in an electrolyte solution containing a bromide salt, such as sodium bromide. google.com

When a direct current is applied, several reactions occur:

At the anode , bromide ions are oxidized to form molecular bromine: 2Br⁻ → Br₂ + 2e⁻

At the cathode , water is reduced to produce hydroxide ions and hydrogen gas: 2H₂O + 2e⁻ → 2OH⁻ + H₂

The bromine produced at the anode then reacts with the hydroxide ions generated at the cathode in a disproportionation reaction to form this compound and bromide ions: Br₂ + 2OH⁻ → BrO⁻ + Br⁻ + H₂O quora.com

Optimization of Electrochemical Parameters for Yield and Selectivity

The efficiency, yield, and selectivity of electrochemical this compound production can be fine-tuned by controlling several key operational parameters.

pH: The pH of the electrolyte is a critical factor. Maintaining a pH between 8.5 and 9.5 has been shown to result in high current efficiencies, reaching 98-99%, for the conversion of bromide to bromate (a potential subsequent product), indicating efficient intermediate this compound formation. researchgate.net An alkaline environment favors the reaction of bromine with hydroxide ions to produce this compound. researchgate.net

Electrode Material: The choice of anode material significantly impacts the process. Dimensionally stable anodes (DSAs), such as titanium coated with ruthenium oxide (RuO₂/TiO₂), are effective for the electrolysis of bromides. researchgate.net

Current Density and Voltage: The applied current density (A/m²) and voltage control the rate of the electrochemical reactions. These must be optimized to ensure efficient conversion while minimizing energy consumption and preventing side reactions, such as the further oxidation of this compound to bromate or oxygen evolution. google.comresearchgate.net

Electrolyte Composition and Flow Rate: The concentration of sodium bromide in the electrolyte and the rate at which it flows through the cell are important variables. By controlling the flow rate and applying a controlled voltage, conversion efficiencies of bromide to this compound of 95% or greater can be achieved. google.com

Temperature: Temperature influences reaction kinetics and the stability of this compound. Lower temperatures are generally preferred to suppress the secondary disproportionation of this compound into bromate, thereby increasing the yield of the desired product. google.com

| Parameter | Effect on Process | Optimal Conditions |

| pH | Influences the equilibrium between bromine species and reaction pathways. | Near-neutral to alkaline (pH 8.5–9.5) favors high current efficiency. researchgate.net |

| Electrode Material | Affects efficiency, stability, and potential for side reactions. | Dimensionally stable anodes like RuO₂/TiO₂ coated titanium are commonly used. researchgate.net |

| Current Density | Determines the rate of production. | Must be balanced to maximize efficiency and minimize energy use. |

| Flow Rate | Affects the residence time of the electrolyte in the cell. | Can be adjusted to achieve high conversion efficiency (>95%). google.com |

| Temperature | Impacts reaction kinetics and product stability. | Lower temperatures (e.g., 20°C) are preferred to inhibit bromate formation. google.com |

Continuous Flow Methodologies for this compound Production

Continuous flow chemistry has emerged as a powerful technique for the synthesis of chemical compounds, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. The production of this compound, a reactive and often unstable intermediate, is particularly well-suited for flow methodologies. In a continuous flow setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control is crucial for managing the exothermic nature of this compound formation and for minimizing its degradation, thereby ensuring a consistent and high-quality supply of the reagent for immediate use in subsequent reactions.

Reactor Design and Process Intensification in Flow Synthesis

The choice of reactor is critical in designing an efficient continuous flow process for this compound production, especially considering the typically biphasic nature of its synthesis (e.g., reacting an aqueous base with bromine in an organic solvent). Different reactor types are employed to enhance mixing and mass transfer between the phases, which is a key factor in accelerating the reaction rate and improving yield.

Common reactor designs for biphasic flow reactions include:

Coil Reactors: These are simple reactors made from coiled tubing, typically constructed from inert materials like PTFE, PFA, or stainless steel. The coiling can induce secondary flows that improve mixing.

Static Mixers: These devices contain stationary elements that repeatedly divide and recombine the fluid streams, promoting rapid and efficient mixing of immiscible phases. This leads to the formation of an emulsion, significantly increasing the interfacial area for reaction.

Chip-Based Microreactors: These reactors feature micro-structured channels that provide a very high surface-area-to-volume ratio, leading to excellent heat and mass transfer.

Continuous Stirred Tank Reactors (CSTRs): In a flow context, a series of CSTRs can be used. Each CSTR is a vessel with continuous stirring to ensure homogeneity. A simple flow equivalent can be a vial with a magnetic stirrer where reactants are continuously fed and the product stream is continuously withdrawn. sciencemadness.org

Process intensification is a key objective in adopting flow chemistry for this compound production. It aims to develop smaller, cleaner, and more energy-efficient processes. In the context of this compound synthesis, process intensification is achieved through:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid removal of the heat generated during the exothermic formation of this compound, preventing runaway reactions and minimizing degradation of the product. sciencemadness.org Efficient mixing in reactors like static mixers overcomes mass transfer limitations between the aqueous and organic phases. sciencemadness.org

Reduced Reaction Times: The improved heat and mass transfer, coupled with precise temperature control, can dramatically reduce reaction times compared to batch processes. For instance, the bromination of certain substrates using continuously generated this compound can be completed in minutes in a flow reactor, whereas the same reaction in batch might take many hours. sciencemadness.org

A comparative study on the bromination of 4-isopropoxyphenyl methylsulfone highlights the advantages of continuous flow synthesis of potassium this compound (KOBr) followed by its immediate use.

| Parameter | Batch Process | Continuous Flow Process (Glass Static Mixer) |

|---|---|---|

| Reaction Time | 22 hours | 3 minutes |

| Yield | Quantitative | Excellent isolated yields |

| Throughput | Not specified | Up to 53 g/day |

| Key Advantages of Flow | N/A | Faster reaction, efficient heat and mass transfer, formation of an emulsion, direct coupling of this compound generation and reaction. sciencemadness.org |

Integration of this compound Generation with Downstream Reactions

The in-situ generation and immediate utilization of this compound in a continuous flow system offers several benefits:

Minimization of Degradation: this compound is prone to disproportionation into bromide and bromate. By generating it on-demand and consuming it immediately, its decomposition is minimized, leading to higher efficiency and cleaner reaction profiles.

Enhanced Safety: As mentioned, the continuous generation and consumption of this compound avoids the accumulation of this hazardous reagent, making the process inherently safer.

An example of this integrated approach is the continuous production of potassium this compound in a stirred vial, which is then directly fed into a static mixer to react with a substrate for bromination. sciencemadness.org This seamless coupling of the two steps ensures that the freshly generated, highly reactive this compound is utilized efficiently.

Downstream applications that can be integrated with continuous this compound generation include:

Bromination Reactions: The most common application is the bromination of a wide range of organic substrates, including methylsulfones and methanesulfonates. sciencemadness.org

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, using this compound as the key reagent. A continuous flow approach allows for the safe in-situ generation of this compound and its immediate reaction with the amide.

Oxidation Reactions: this compound can act as an oxidizing agent for various functional groups. For instance, it can be used for the oxidation of alcohols.

Haloform Reaction: The reaction of a methyl ketone with this compound can produce a carboxylate and bromoform (B151600). Continuous generation of this compound can control the exothermicity of this reaction.

The integration of this compound generation with downstream reactions in a continuous flow setup represents a significant advancement in chemical synthesis, enabling safer, more efficient, and more sustainable manufacturing processes.

Reactivity, Reaction Kinetics, and Mechanistic Studies of Hypobromite

Oxidation-Reduction Chemistry of Hypobromite

This compound (BrO⁻) is a halogen oxyanion where bromine is in the +1 oxidation state. geeksforgeeks.org It is a reactive species and a potent oxidizing agent, participating in a variety of chemical transformations. vulcanchem.comsmolecule.com The reactivity of this compound is influenced by factors such as pH, temperature, and the presence of catalysts. researchgate.netniscpr.res.in

The thermodynamic stability of this compound is a key factor governing its reactivity. The standard electrode potential (E°) for the reduction of this compound to bromide is a measure of its oxidizing strength. In acidic solution, the reduction of hypobromous acid (HBrO), the conjugate acid of this compound, is represented by the following half-reaction:

HBrO(aq) + H⁺(aq) + 2e⁻ → Br⁻(aq) + H₂O(l)

The standard potential for this reaction provides insight into the spontaneity of oxidation reactions involving hypobromous acid. libretexts.orgcorrosionclinic.com

In alkaline solutions, where this compound is the predominant species, the half-reaction is:

BrO⁻(aq) + H₂O(l) + 2e⁻ → Br⁻(aq) + 2OH⁻(aq)

The standard potential for this half-reaction is crucial for understanding the oxidative power of this compound in basic media. libretexts.orgcorrosionclinic.com The pH of the solution significantly influences the speciation and oxidizing capacity of the this compound/hypobromous acid system. nih.gov Hypobromous acid has a pKa of approximately 8.65, meaning that at a pH below this value, the more reactive hypobromous acid is the dominant species, while at a higher pH, the this compound ion prevails. geeksforgeeks.org

This compound is thermodynamically unstable and can undergo disproportionation to form bromide (Br⁻) and bromate (B103136) (BrO₃⁻) ions. geeksforgeeks.orgwikipedia.org This reaction is generally slow at low temperatures (around 0°C) but becomes rapid at higher temperatures (around 20°C). wikipedia.org

3BrO⁻(aq) → 2Br⁻(aq) + BrO₃⁻(aq)

The thermodynamics of this disproportionation reaction, along with other key reactions involving this compound, are summarized in the table below. The Gibbs free energy change (ΔG) indicates the spontaneity of these reactions. absoluteozone.comresearchgate.netsavemyexams.com

| Reaction | ΔG (kJ/mol) |

| Br₂ + 2OH⁻ ⇌ BrO⁻ + Br⁻ + H₂O | - |

| 3BrO⁻ → 2Br⁻ + BrO₃⁻ | Negative |

| Br⁻ + O₃ → BrO₃⁻ | - |

| BrO⁻ + O₃ → BrO₂⁻ + O₂ | - |

| BrO₂⁻ + O₃ → BrO₃⁻ + O₂ | - |

Kinetic studies provide valuable information on the rates and mechanisms of reactions involving this compound. The rate of oxidation by this compound is dependent on the concentration of both the oxidant and the substrate, as well as the pH and temperature of the reaction medium. researchgate.netniscpr.res.in

The kinetics of the decomposition of this compound solutions have been shown to follow second-order kinetics, involving the formation of bromite (B1237846) (BrO₂⁻) as an intermediate. researchgate.net The rate of oxidation of various inorganic substrates, such as iodide and sulfite (B76179), by this compound and hypobromous acid has also been investigated. acs.org For instance, the oxidation of thiocyanate (B1210189) ion by this compound in an acidic medium follows first-order kinetics with respect to this compound and nearly first-order with respect to thiocyanate. niscpr.res.in In alkaline medium, the oxidation of thiocyanate by this compound is first order in this compound but shows a small fractional order with respect to thiocyanate and an inverse fractional order with respect to hydroxide (B78521) ions. zenodo.org

This compound is a versatile oxidant for a wide range of organic compounds. vulcanchem.comsmolecule.com It can oxidize alcohols, aldehydes, ketones, and amines. The pH of the solution plays a crucial role in these reactions, often determining the reactive species and the reaction pathway. smolecule.com

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. This compound can be used for this purpose, often generated in situ from bromine and a base. american.edu The mechanism of alcohol oxidation by this compound is believed to proceed through the formation of a this compound ester intermediate. american.edubeilstein-journals.org This intermediate then decomposes to yield the corresponding ketone or aldehyde. beilstein-journals.org

In some cases, the oxidation of alcohols is catalyzed by species like N-oxoammonium salts, where this compound, generated in situ, acts as the active oxidizing agent. wikipedia.org Computational studies have shown that this compound can be a more potent oxidant for alcohols than other species like iodosobenzene, with water playing a cocatalytic role in the generation of this compound. acs.org The oxidation of secondary alcohols to ketones is a common application. libretexts.org

The kinetics of the oxidation of various alcohols, including vicinal diols and primary alcohols, by related N-bromo compounds have been studied, providing insights into the mechanistic details of these transformations. researchgate.net

This compound can react with carbonyl compounds and their derivatives in several ways. For instance, it can be used in the oxidation of aldehydes to carboxylic acids. libretexts.org The reaction of this compound with ketones can lead to α-bromination. colab.ws

A study on the reaction of a methyl this compound adduct of 5-bromouracil (B15302) with carbonylmethylene compounds has been reported, highlighting the reactivity of this compound adducts with carbonyl compounds. acs.org The reduction of carbonyl compounds is a key transformation, and understanding their oxidation with reagents like this compound provides a complete picture of their redox chemistry. rsc.organnamalaiuniversity.ac.in

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgscribd.com This reaction is typically carried out using sodium this compound, which is prepared in situ from bromine and sodium hydroxide. wikipedia.orgmychemblog.com

The mechanism of the Hofmann rearrangement involves several key steps:

N-Bromination: The primary amide reacts with this compound to form an N-bromoamide intermediate. wikipedia.org

Deprotonation: A base abstracts a proton from the nitrogen of the N-bromoamide, forming an anion. wikipedia.org

Rearrangement: The bromoamide anion undergoes a rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous departure of the bromide ion, to form an isocyanate intermediate. wikipedia.orgscribd.com

Hydrolysis: The isocyanate is then hydrolyzed in the aqueous basic solution to yield a primary amine and carbon dioxide. wikipedia.org

The Hofmann rearrangement is a valuable synthetic tool for the preparation of primary amines. vulcanchem.comscribd.com Variations of the reaction exist, such as using methanolic sodium this compound to produce methylurethanes. thermofisher.com The reaction has been proposed to proceed without the formation of a discrete nitrene intermediate. wikipedia.org

Kinetic Investigations of this compound Oxidation Reactions

Oxidation of Inorganic Species by this compound

This compound (OBr⁻) and its conjugate acid, hypobromous acid (HOBr), are potent oxidizing agents capable of reacting with a variety of inorganic species. The reactivity is significantly influenced by the pH of the solution, which governs the equilibrium between HOBr and OBr⁻. iccontrols.comnih.gov

Reactions with Halide and Pseudo-halide Ions (e.g., Iodide, Thiocyanate)

This compound exhibits high reactivity towards halide ions like iodide (I⁻) and pseudo-halide ions such as thiocyanate (SCN⁻). nih.gov The reactions are generally rapid, with second-order rate constants indicating a fast oxidation process. nih.govacs.org

The oxidation of iodide by this compound is a complex process. The initial reaction involves the transfer of a bromine cation (Br⁺) to the iodide ion, forming hypoiodite (B1233010) (OI⁻) and bromide (Br⁻). acs.org This intermediate, IBr, is unstable in aqueous solutions and rapidly hydrolyzes to form hypoiodite. acs.org The reaction kinetics show a dependence on hydroxide ion concentration, suggesting that hypobromous acid is the primary reactive species in certain pH ranges. datapdf.com Studies have determined the second-order rate constants for the reaction of both this compound and hypobromous acid with iodide. acs.org

The reaction with thiocyanate is also rapid. In acidic conditions, the reaction rate is first-order in this compound, nearly first-order in thiocyanate, and almost second-order in hydrogen ion concentration. niscpr.res.in Conversely, in an alkaline medium, the reaction is first-order with respect to the oxidant, with fractional and inverse fractional orders concerning hydroxide ions. zenodo.org The variation in ionic strength of the medium does not significantly affect the rate of this compound oxidation of thiocyanate. niscpr.res.inzenodo.org The mechanism likely involves the formation of an intermediate species which then undergoes further reaction. zenodo.orgnih.gov

| Reactant | Oxidizing Species | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |

|---|---|---|---|---|

| Iodide (I⁻) | OBr⁻ | 6.8 (±0.4) x 10⁵ | 25.0 °C, µ = 0.50 M | acs.org |

| Iodide (I⁻) | HOBr | 5.0 (±0.3) x 10⁹ | 25.0 °C, µ = 0.50 M | acs.org |

Oxidation of Nitrogenous Compounds (e.g., Ammonia (B1221849), Nitrite)

This compound readily oxidizes nitrogenous compounds like ammonia (NH₃) and nitrite (B80452) (NO₂⁻). vliz.beacs.org The reaction with ammonia is pH-dependent, proceeding to completion at a pH above 9. vliz.be At lower pH values, the extent of the reaction decreases significantly. vliz.be The reaction produces nitrogen gas, bromide ions, and water. vliz.be Kinetic studies on the chemiluminescence from the ammonia-hypobromite reaction show a 1.5 order dependence on this compound concentration when ammonia is in excess. researchgate.netoup.com

The oxidation of nitrite by this compound/hypobromous acid has been studied over a wide pH range. acs.orgacs.org The proposed mechanism involves the reversible formation of BrNO₂, which is then attacked by another nitrite ion in the rate-determining step to form N₂O₄. acs.orgacs.org The pH dependence of the rate indicates that hypobromous acid is a key reactant. researchgate.netcdnsciencepub.com The reaction kinetics are influenced by the ionic strength of the medium. acs.orgacs.org

| Reactant | Oxidizing Species | Kinetic Order (in excess reactant) | Key Product | Reference |

|---|---|---|---|---|

| Ammonia (NH₃) | OBr⁻ | 1.5 (in OBr⁻) | N₂ | researchgate.netoup.com |

| Nitrite (NO₂⁻) | HOBr/OBr⁻ | - | Nitrate (NO₃⁻) | acs.orgresearchgate.net |

Reactions with Sulfur-Containing Species (e.g., Sulfite)

This compound reacts rapidly with sulfur-containing species such as sulfite (SO₃²⁻). acs.org The reaction is significantly faster than the corresponding reaction with hypochlorite (B82951). datapdf.com The mechanism involves a Br⁺ transfer from hypobromous acid or this compound to the sulfite ion, forming an intermediate, bromosulfate (BrSO₃⁻). acs.org This intermediate then hydrolyzes to produce sulfate (B86663) (SO₄²⁻) and bromide (Br⁻). acs.org The second-order rate constants for the reactions of both this compound and hypobromous acid with sulfite have been determined. acs.org

| Reactant | Oxidizing Species | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |

|---|---|---|---|---|

| Sulfite (SO₃²⁻) | OBr⁻ | 1.0 (±0.1) x 10⁸ | 25.0 °C, µ = 0.50 M | acs.org |

| Sulfite (SO₃²⁻) | HOBr | 5 (±1) x 10⁹ | 25.0 °C, µ = 0.50 M | acs.org |

Disproportionation and Decomposition Pathways of this compound

This compound is thermodynamically unstable and undergoes disproportionation, a reaction where it is simultaneously oxidized and reduced. wikipedia.org This process leads to the formation of bromide (Br⁻) and bromate (BrO₃⁻) ions. wikipedia.org

Kinetics of Hypobromous Acid Disproportionation

The disproportionation of hypobromous acid is a slow, second-order reaction. acs.orgpurdue.edu The rate of decomposition is maximal in the pH range of 3 to 8. acs.orgnih.gov The reaction is general-base assisted, meaning that bases like carbonate and phosphate (B84403) can catalyze the decomposition. acs.orgpurdue.edunih.gov Below pH 3, the rate decreases due to the reversibility of the initial steps of the decomposition mechanism. acs.orgnih.gov The rate also significantly decreases above pH 8 as hypobromous acid deprotonates to form the less reactive this compound ion. acs.orgnih.gov

| Reacting Species | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|

| HOBr + HOBr | 2 x 10⁻³ M⁻¹s⁻¹ | 25.0 °C, pH 3-8 | acs.org |

| OBr⁻ + OBr⁻ | 6 x 10⁻⁷ M⁻¹s⁻¹ | 25.0 °C, pH > 11 | acs.org |

Influence of pH and Ionic Strength on Stability

The stability of this compound solutions is highly dependent on pH. iccontrols.comwikipedia.org As mentioned, the rate of disproportionation is fastest in the pH range of 3-8. acs.orgnih.gov In strongly alkaline solutions (pH > 11), the decomposition pathway involving the reaction between two this compound ions becomes predominant, but this reaction is much slower. acs.org Therefore, to maintain the stability of this compound solutions, a high pH is generally preferred. forceflowscales.comumsha.ac.ir

The effect of ionic strength on the stability of this compound is less straightforward. Some studies have reported a positive salt effect on the decomposition of this compound in sodium hydroxide solution, indicating that an increase in ionic strength increases the reaction rate. researchgate.net However, a direct correlation between ionic strength and the rate constants was not always found. researchgate.net Other studies on the reaction of this compound with thiocyanate found no significant effect of ionic strength on the reaction rate. zenodo.org The influence of ionic strength can be specific to the particular reaction and the composition of the solution. researchgate.net

Catalysis in this compound-Mediated Reactions

The reactivity of this compound can be significantly influenced by the presence of catalysts. These substances can accelerate reaction rates and direct the reaction towards specific products by providing alternative, lower-energy reaction pathways. Both non-metal and metal-based species can act as effective catalysts in reactions involving this compound.

Role of Bromide and Other Halides as Catalysts

Halide ions, particularly bromide (Br⁻), can play a crucial catalytic role in reactions involving hypohalites. In the context of water treatment and disinfection, the oxidation of bromide by hypochlorous acid (HOCl) is a key step that leads to the formation of hypobromous acid (HOBr) and the this compound ion (OBr⁻). nih.gov This initial reaction is subject to general acid catalysis, meaning that proton-donating species can accelerate the rate of bromide oxidation. nih.gov

While bromide is a reactant in its own formation from sources like hypochlorite, it can also influence subsequent reactions. For instance, in the Hunsdiecker reaction, a silver carboxylate is treated with bromine to form an acyl this compound intermediate. byjus.com This intermediate then undergoes thermal decarboxylation to produce an alkyl halide. The presence of bromide is essential for the formation of the critical this compound intermediate. byjus.com

Furthermore, in biphasic reactions, phase-transfer catalysts, which are often quaternary ammonium (B1175870) halides like tetrabutylammonium (B224687) bromide (TBAB), are used. researchgate.net In a system with an aqueous solution of potassium this compound and an organic substrate dissolved in a solvent like toluene (B28343), TBAB facilitates the transfer of the this compound ion into the organic phase, thereby enabling the bromination of the substrate. researchgate.net

The catalytic activity of various acids in the oxidation of bromide by hypochlorous acid highlights the role of proton transfer in facilitating the reaction. The Brønsted relationship, which correlates the catalytic rate constant with the acidity of the catalyst, has been used to understand these effects. nih.gov

Table 1: Brønsted Relationship Data for Acid-Catalyzed Bromide Oxidation by HOCl This table illustrates the relationship between the acidity of a catalyst (pKa) and its catalytic rate constant (kHA) for the oxidation of bromide by hypochlorous acid. A lower pKa indicates a stronger acid and generally corresponds to a higher catalytic rate constant.

| Catalyst (HA) | pKa | log kHA (M⁻¹s⁻¹) |

| H₃O⁺ | -1.74 | 6.09 |

| H₃PO₄ | 2.15 | 3.51 |

| CH₂ClCOOH | 2.87 | 3.01 |

| CH₃COOH | 4.76 | 2.05 |

| H₂PO₄⁻ | 7.20 | 0.81 |

| Data sourced and adapted from Kumar and Margerum (1987) as cited in nih.gov. |

Metal-Ion Catalysis in this compound Reactions

Metal ions and their compounds are known to catalyze a variety of reactions involving this compound, often by acting as Lewis acids or by facilitating redox processes. libretexts.orgslideshare.net These catalysts can activate the this compound, stabilize transition states, or participate directly in the reaction mechanism. nih.govyoutube.comuzh.ch

A notable example is the use of copper(II) oxide (CuO) to catalyze the disproportionation of hypobromous acid. researchgate.net In this process, this compound (OBr⁻) is converted into bromate (BrO₃⁻) and bromide (Br⁻). The mechanism is believed to involve the formation of a complex between the CuO surface and this compound, which then reacts with another hypobromous acid molecule to generate bromite (BrO₂⁻). This bromite is subsequently oxidized to bromate in a second CuO-catalyzed step. researchgate.net This catalytic process can significantly enhance the rate of this compound decay; for instance, the presence of 0.2 g/L of CuO was found to enhance the decay of HOBr by at least 10,000 times at pH 8.6. researchgate.net

Silver ions (Ag⁺) have also been shown to initiate the homolytic decomposition of tertiary alkyl hypobromites. cdnsciencepub.com This suggests a pathway where the metal ion facilitates the cleavage of the oxygen-bromine bond, leading to the formation of radical intermediates. This is distinct from the thermal decomposition pathway and can lead to different product distributions. cdnsciencepub.com

The general principles of metal-ion catalysis involve several possible roles for the metal ion:

Lewis Acid Catalysis : The metal ion can withdraw electron density from the this compound, making it a more potent electrophile. libretexts.orgnih.gov

Stabilization of Intermediates : Metal ions can stabilize negatively charged transition states or intermediates formed during the reaction. youtube.com

Redox Activity : Transition metals can participate in redox cycles, facilitating the oxidation or reduction of substrates by this compound. slideshare.net

Template Effect : A metal ion can act as a bridge between the this compound and the substrate, orienting them for an efficient reaction. youtube.com

Table 2: Examples of Metal-Ion Catalysis in Hypohalite Reactions This table provides specific examples of how metal-based species catalyze reactions involving hypohalites, including this compound.

| Catalyst | Hypohalite Species | Reaction Type | Role of Catalyst |

| Copper(II) Oxide (CuO) | Hypobromous Acid (HOBr) | Disproportionation to Bromate | Surface complex formation and catalysis of disproportionation and oxidation steps. researchgate.net |

| Silver Ions (Ag⁺) | Tertiary Alkyl Hypobromites | Homolytic Decomposition | Initiation of radical chain decomposition. cdnsciencepub.com |

| Aluminum Halides (AlX₃) | Bromine (Br₂) | Aromatic Bromination | Acts as a Lewis acid to polarize the Br-Br bond, creating a stronger electrophile. libretexts.org |

| Ferric Halides (FeX₃) | Bromine (Br₂) | Aromatic Bromination | Acts as a Lewis acid, similar to aluminum halides, to activate the halogen. libretexts.org |

Solvent Effects on this compound Reactivity and Stability

The choice of solvent can have a profound impact on the stability of this compound and the kinetics and mechanism of its reactions. wikipedia.org Solvents influence reactivity through their polarity, dielectric constant, and ability to form specific interactions (like hydrogen bonds) with reactants, intermediates, and transition states. wikipedia.org

The stability of alkyl hypobromites, for example, is highly dependent on the solvent environment. The thermal decomposition of 1-adamantyl this compound occurs rapidly in refluxing acetonitrile, a polar aprotic solvent. cdnsciencepub.com In contrast, the decomposition is also rapid when heated in less polar solvents like carbon tetrachloride and chlorobenzene. cdnsciencepub.com This suggests that the decomposition mechanism may have significant homolytic (radical) character, which can be less sensitive to solvent polarity than purely ionic pathways. cdnsciencepub.com However, the specific product yields can still be influenced by the solvent.

In reactions where ionic species are involved, solvent polarity plays a more direct role. Polar solvents are effective at stabilizing charged species, such as the this compound ion (OBr⁻) itself or charged intermediates in a reaction pathway. wikipedia.org For instance, in the oxidation of bromide by hypochlorite, the reaction is typically studied in aqueous solutions, a highly polar, protic solvent that can stabilize the ionic reactants and products. nih.gov

The use of biphasic solvent systems is a practical approach for reacting aqueous this compound with water-insoluble organic substrates. For the bromination of methylsulfones, a system using an aqueous solution of potassium this compound and a solution of the substrate in toluene has been employed. researchgate.net Due to the immiscibility of water and toluene, the reaction is facilitated by a phase-transfer catalyst, which helps to transport the reactive this compound anion across the phase boundary. researchgate.net This strategy avoids the need to find a single solvent that can dissolve both the ionic inorganic reagent and the nonpolar organic substrate.

Table 3: Effect of Solvent on the Thermal Decomposition of 1-Adamantyl this compound This table shows the outcomes of the thermal decomposition of an alkyl this compound in different solvents, highlighting the influence of the solvent on reaction time and product formation.

| Solvent | Conditions | Decomposition Time | Key Product(s) |

| Acetonitrile | Reflux | 0.5 hours | Bromo ketones and a mixture of brominated adamantanols. cdnsciencepub.com |

| Carbon Tetrachloride | Heated | Rapid | Approximately 63% bromo ketones. cdnsciencepub.com |

| Chlorobenzene | Heated | Rapid | Approximately 63% bromo ketones. cdnsciencepub.com |

Analytical Methodologies for Hypobromite Detection and Quantification

Electrochemical Detection and Quantification Techniques

Electrochemical methods offer sensitive and often rapid means for the detection and quantification of hypobromite, typically through its redox reactions.

Coulometric titration is a highly accurate analytical method that can be used for the indirect quantification of substances that react with an electrogenerated titrant, such as this compound. researchgate.net This technique relies on Faraday's laws of electrolysis, where the amount of substance reacted is directly proportional to the total charge passed. researchgate.net

A common application is the determination of ammonium (B1175870) ions. researchgate.net In this method, ammonium is titrated with this compound ions that are generated in situ in a sodium bromide-sodium tetraborate (B1243019) medium at a controlled pH, typically around 8.6. researchgate.netnih.gov The endpoint of the titration can be detected amperometrically. researchgate.net The accuracy of this method is significantly affected by the pH of the electrolyte solution, with lower assays observed at pH values above 8.5 or below 8.0. researchgate.net This is attributed to the evaporation of ammonia (B1221849) at higher pH and insufficient this compound generation or a lower conditional equilibrium constant at lower pH. researchgate.net

Coulometric titration with electrogenerated this compound has also been applied to the determination of other compounds, such as urea, after its decomposition to ammonium ions, and D(+)-glucose, following its enzymatic oxidation to produce hydrogen peroxide which is then titrated. researchgate.netnih.gov

The table below summarizes the key parameters for the coulometric titration of ammonium ions with electrogenerated this compound:

| Parameter | Condition | Rationale |

| Titrant | Electrogenerated this compound | In-situ generation avoids instability of standard this compound solutions. |

| Medium | Sodium bromide-sodium tetraborate | Provides bromide for this compound generation and buffers the pH. |

| pH | 8.6 | Optimal for both this compound generation and the reaction with ammonium. researchgate.netnih.gov |

| End-point Detection | Amperometric | Provides a sensitive and accurate determination of the equivalence point. researchgate.net |

Amperometric and potentiometric methods are widely used for the detection of various chemical species, including this compound. google.comacs.org Amperometry involves applying a specific voltage between two electrodes and measuring the resulting current, which is proportional to the concentration of the electroactive species. google.com Potentiometry, on the other hand, measures the potential difference between two electrodes in the absence of a significant current flow. acs.org

Amperometric titrations with this compound have been successfully used for the determination of traces of ammonia. psu.edu The end-point in these titrations is typically very sharp, allowing for accurate quantification. psu.edu The method has been applied to the routine determination of protein nitrogen in biological samples after Kjeldahl digestion. psu.edu

Potentiometric methods can also be employed, often in conjunction with ion-selective electrodes. akjournals.com While direct titration with sodium this compound solutions can be challenging due to the reagent's instability, instrumental end-point detection methods like potentiometry and amperometry overcome this issue. akjournals.com

Interdigitated microelectrode arrays (IDAs) are advanced electrochemical sensors that offer high sensitivity and rapid response times due to their unique geometry. researchgate.netmdpi.com These arrays consist of two or more closely spaced microelectrodes that can be individually addressed. researchgate.net This configuration allows for efficient redox cycling, where a species is oxidized at one electrode and the product is then reduced at the adjacent electrode, leading to an amplified current signal. mdpi.com

IDAs have been effectively used for the determination of formaldehyde (B43269). researchgate.netresearchgate.netnih.gov The method is based on the reaction of formaldehyde with this compound, which is electrogenerated at one of the IDA's electrodes (the generator). researchgate.netresearchgate.netnih.gov The unreacted this compound then diffuses across the small gap to the other electrode (the collector), where it is amperometrically detected. researchgate.netresearchgate.netnih.gov The presence of formaldehyde leads to a decrease in the collector current, which is proportional to the formaldehyde concentration. nih.gov This diffusion layer titration method has been shown to have a detection limit of 4 x 10⁻⁶ mol dm⁻³. researchgate.netnih.gov

The efficiency of this transfer process between the generator and collector electrodes in the absence of an analyte can be significantly high, for instance, 78% in one study. nih.gov

The table below details the components and principles of an IDA-based sensor for formaldehyde detection using electrogenerated this compound:

| Component/Principle | Description |

| Generator Electrode | Electrooxidizes bromide ions in a weakly basic medium to generate this compound. researchgate.netresearchgate.netnih.gov |

| Collector Electrode | Amperometrically detects the unreacted this compound that diffuses from the generator. researchgate.netresearchgate.netnih.gov |

| Detection Principle | The reaction of formaldehyde with this compound reduces the amount of this compound reaching the collector, causing a measurable decrease in the collector current. nih.gov |

| Analyte | Formaldehyde. researchgate.netresearchgate.netnih.gov |

| Reported Detection Limit | 4 x 10⁻⁶ mol dm⁻³. researchgate.netnih.gov |

Chromatographic Techniques for this compound-Related Species

Direct chromatographic analysis of the highly reactive and unstable this compound ion is challenging. Therefore, chromatographic methods typically focus on the determination of related, more stable oxyhalide species like bromate (B103136) and bromide, with special procedures to account for the presence of this compound. nemi.govkhanacademy.orgiptsalipur.org

Ion Chromatography (IC)

Ion chromatography is the principal chromatographic technique for analyzing anions and oxyhalides in aqueous samples. nemi.gov The method separates ions based on their affinity for a stationary phase resin. khanacademy.org A sample is injected into the chromatograph, and an eluent carries it through a guard column and an analytical column, where the anions are separated. nemi.gov Following separation, a suppressor device reduces the background conductivity of the eluent while enhancing the conductivity of the sample anions, which are then measured by a conductivity detector. nemi.gov

Given that this compound is a known intermediate in the formation of bromate during water disinfection processes, its presence can lead to artificially elevated bromate measurements if not properly managed. accustandard.comthermofisher.com To prevent the oxidation of this compound to bromate during sample storage and analysis, a preservation agent is added. accustandard.com Ethylenediamine (EDA) is commonly used; it binds with hypobromous acid and this compound, preventing further reactions that could form bromate. accustandard.comthermofisher.com

Research has focused on developing specialized columns, such as the IonPac AS9-HC and IonPac AS30, to improve the separation of bromate from high concentrations of common ions like chloride, which can interfere with detection. thermofisher.comthermofisher.com

High-Performance Liquid Chromatography (HPLC)

An alternative approach involves derivatization of this compound followed by HPLC analysis. One suggested method involves reacting this compound with phenol (B47542) to produce 2-bromophenol (B46759) and 4-bromophenol, which can then be quantified by HPLC. researchgate.net However, a significant challenge with this method is the difficulty in preparing a stable this compound stock solution to create a standard curve for accurate quantification. researchgate.net

Table 1: Summary of Chromatographic Approaches for this compound-Related Species This table is interactive. You can sort and filter the data.

| Technique | Analyte(s) | Principle | Sample Preservation | Key Findings/Challenges |

|---|---|---|---|---|

| Ion Chromatography (IC) | Bromate, Bromide, Chlorite, Chlorate | Separation of anions on a resin-based column followed by suppressed conductivity detection. nemi.gov | Addition of Ethylenediamine (EDA) to prevent oxidation of this compound to bromate. accustandard.comthermofisher.com | Essential for monitoring disinfection byproducts. cromlab.es High chloride can interfere with bromate detection. nemi.gov |

| High-Performance Liquid Chromatography (HPLC) | This compound (via derivatization) | This compound is reacted with phenol to form stable bromophenols, which are then separated and quantified. researchgate.net | Not specified, but inherent instability of this compound is a primary concern. | Preparation of a stable this compound standard for calibration is a major analytical hurdle. researchgate.net |

Titrimetric Methods for this compound Analysis

Titrimetric methods offer classic, reliable, and cost-effective approaches for quantifying this compound. These methods are based on redox reactions where the this compound acts as an oxidizing agent. collegedunia.com

Iodometric Titration

Iodometry is a widely used indirect titration method for determining the concentration of oxidizing agents like this compound. xylemanalytics.com The fundamental principle involves the addition of excess potassium iodide (KI) to an acidified sample containing this compound. xylemanalytics.comiteh.ai The this compound oxidizes the iodide ions to iodine (I₂). The amount of liberated iodine, which is directly proportional to the amount of this compound originally present, is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution. researchgate.netiteh.ai Starch is often used as an indicator, which forms a deep blue complex with iodine, and the endpoint is marked by the disappearance of this color. researchgate.net

The key reactions are:

BrO⁻ + 2I⁻ + 2H⁺ → Br⁻ + I₂ + H₂O

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Redox Titration with Arsenic(III) Oxide

This compound can be determined by direct titration with a standard solution of arsenic(III) oxide (As₂O₃) in an alkaline medium. researchgate.netpsu.edu This method is valued for its simplicity and accuracy. The reaction involves the oxidation of arsenite (AsO₃³⁻) to arsenate (AsO₄³⁻) by this compound. Various reversible indicators can be used to detect the endpoint, including tartrazine, quinoline (B57606) yellow, and bromothymol blue. researchgate.netpsu.edu A key advantage of this approach is its ability to differentiate between this compound, bromite (B1237846), and bromate by adjusting the reaction conditions (e.g., pH), allowing for the analysis of this compound and its primary decomposition products using the same titrant. researchgate.net

Potentiometric Titration

A selective method for analyzing this compound, even in the presence of hypochlorite (B82951), involves direct potentiometric titration with sodium thiosulfate. tandfonline.comtandfonline.com In a solution with a pH above 10, thiosulfate reacts rapidly and quantitatively with this compound, while its reaction with hypochlorite is negligible. tandfonline.com The endpoint of the titration is detected by monitoring the sharp change in potential using an electrode system. tandfonline.comtandfonline.com This makes the method particularly useful for analyzing mixed halogen solutions, such as those found in some swimming pools. tandfonline.com The total oxidant concentration (this compound and hypochlorite) can subsequently be determined using a standard iodometric titration, allowing for the quantification of each species by difference. tandfonline.com

Coulometric Titration

Coulometric titration is an indirect but highly precise method that relies on the in situ electrochemical generation of this compound. In this technique, ammonium ions (NH₄⁺) are titrated with this compound ions that are generated at a constant current from a bromide solution at a pH of approximately 8.6. nih.govresearchgate.net The endpoint is typically detected amperometrically. nih.gov While this method is often used to determine the concentration of substances that can be converted to ammonia, such as urea, it is fundamentally based on the stoichiometric reaction of the electrogenerated this compound. nih.govresearchgate.net

Table 2: Comparison of Titrimetric Methods for this compound Quantification This table is interactive. You can sort and filter the data.

| Method | Titrant | Principle | Detection | Key Application/Feature |

|---|---|---|---|---|

| Iodometric Titration | Sodium thiosulfate (Na₂S₂O₃) | Indirect titration. This compound oxidizes excess iodide to iodine, which is then titrated. xylemanalytics.com | Starch indicator (color change). researchgate.net | Standard and widely used method for determining oxidizing agents. iteh.ai |

| Redox Titration | Arsenic(III) oxide (As₂O₃) | Direct titration of this compound with arsenite in an alkaline solution. researchgate.net | Colorimetric indicators (e.g., Tartrazine). psu.edu | Allows for determination of this compound, bromite, and bromate by altering conditions. researchgate.net |

| Potentiometric Titration | Sodium thiosulfate (Na₂S₂O₃) | Direct titration where the endpoint is detected by a change in solution potential. tandfonline.com | Potentiometric (electrode). tandfonline.com | Selective for this compound in the presence of hypochlorite at high pH. tandfonline.comtandfonline.com |

| Coulometric Titration | Electrogenerated this compound | Titration of an analyte (e.g., ammonium ions) with precisely generated this compound. nih.gov | Amperometric endpoint detection. nih.gov | Highly precise indirect method; used for certifying reference materials. researchgate.net |

Environmental Chemistry and Biogeochemical Cycling of Hypobromite

Formation and Fate of Hypobromite in Natural Aquatic Environments

The presence and behavior of this compound in natural waters are governed by a complex interplay of chemical and biological factors.

Seawater naturally contains bromide (Br⁻) at an average concentration of about 65-67 mg/L. chemetrics.comccme.ca When oxidants, such as chlorine from anthropogenic inputs or naturally produced oxidants, are introduced into marine environments, they readily oxidize bromide to form hypobromous acid (HOBr), which exists in equilibrium with the this compound ion (OBr⁻). chemetrics.comepa.govmdpi.com This conversion is rapid, with reactions occurring in less than 10 seconds. ccme.ca

The speciation between hypobromous acid and this compound is pH-dependent. iccontrols.com In typical seawater with a pH around 8.3, the this compound ion is a significant species. chemetrics.com Sunlight can also play a role in the transformation of this compound, causing a portion of it to convert to bromate (B103136) (BrO₃⁻), a more persistent compound. epa.govnih.gov

Natural production of this compound also occurs through biological processes. Marine organisms, including algae and bacteria, possess enzymes called bromoperoxidases that catalyze the oxidation of bromide in the presence of hydrogen peroxide to form hypobromous acid. researchgate.net This biogenic hypobromous acid can then react with dissolved organic matter to form various brominated organic compounds. researchgate.net

The fate of this compound in coastal systems is influenced by its high reactivity. It can react with ammonia (B1221849) to form bromamines and with organic matter to produce a variety of brominated organic compounds. epa.govservice.gov.uk In the presence of sunlight, a significant portion of this compound can be converted to bromate, which is more stable in the aquatic environment. nih.gov

In freshwater environments, bromide concentrations are typically much lower than in seawater, with inland averages in the United States ranging from 0.014 to 0.2 mg/L. epa.gov However, even at these lower concentrations, the oxidation of bromide to this compound can occur, particularly in waters impacted by industrial discharges or saltwater intrusion. epa.govscirp.org

The fundamental chemistry of this compound formation in freshwater is similar to that in seawater, involving the oxidation of bromide ions. iccontrols.com Once formed, hypobromous acid partially dissociates into hydrogen ions and this compound ions, with the equilibrium being pH-dependent. iccontrols.com

This compound in Engineered Water Treatment Processes

This compound is a key intermediate in several water treatment applications, valued for its disinfectant properties but also contributing to the formation of undesirable byproducts.

This compound is an effective biocide used to control biofouling, the accumulation of microorganisms on surfaces, in industrial water systems such as cooling towers and seawater desalination plants. researchgate.net Its effectiveness stems from the reactive nature of hypobromous acid, which is the primary killing form of bromine in water. iccontrols.com

Stabilized this compound solutions are often used to enhance storage stability and control the release of the active biocidal agent. google.comresearchgate.net These formulations typically involve combining this compound with stabilizers like sulfamic acid. google.comresearchgate.net The stabilized product can effectively inactivate bacteria and reduce the organic foulants that contribute to biofilm formation. researchgate.net Research has shown that stabilized this compound can be more effective than conventional treatments like chloramine (B81541) in mitigating membrane biofouling in reverse osmosis (RO) systems. researchgate.netresearchgate.net

The biocidal action of this compound involves the oxidation of essential cellular components of microorganisms. Even when it reacts with nitrogen-based compounds to form bromamines, these compounds are unstable and can revert to the highly biocidal hypobromous acid, maintaining disinfection efficacy. iccontrols.com

The presence of bromide in source water is a significant concern during water treatment because its oxidation leads to the formation of this compound, which is a precursor to brominated disinfection byproducts (DBPs). epa.govascelibrary.org When disinfectants like chlorine or ozone are used, they oxidize bromide to hypobromous acid/hypobromite. nih.govnih.gov

This compound is highly reactive and readily incorporates into natural organic matter (NOM) to form a variety of brominated DBPs, which can include trihalomethanes (THMs) and haloacetic acids (HAAs). epa.govascelibrary.orgnih.gov Brominated DBPs are often more cytotoxic and genotoxic than their chlorinated counterparts. researchgate.net The rate of reaction between hypobromous acid and organic matter is significantly faster than that of hypochlorous acid. scirp.org

The formation of these brominated species is influenced by several factors, including the concentration of bromide and NOM, pH, temperature, and the type and dose of the disinfectant. ascelibrary.orgnih.gov Even advanced treatment processes like chloramination can lead to the formation of a wide range of polar and nitrogenous brominated DBPs. researchgate.net Studies have shown that in some water sources, a significant portion of bromide can be transformed into organic bromine after treatment. nih.gov

| DBP Class | Common Examples | Formation Pathway | Key Influencing Factors |

|---|---|---|---|

| Trihalomethanes (THMs) | Bromoform (B151600), Dibromochloromethane | Reaction of this compound with natural organic matter. epa.govnih.gov | Bromide concentration, pH, temperature, disinfectant type. ascelibrary.orgnih.gov |

| Haloacetic Acids (HAAs) | Dibromoacetic acid, Monobromoacetic acid | Reaction of this compound with natural organic matter. epa.govnih.gov | Bromide concentration, pH, organic matter character. ascelibrary.orgnih.govwho.int |

| Bromate (BrO₃⁻) | - | Oxidation of this compound by strong oxidants like ozone or through disproportionation. nih.govgoogle.com | Ozone dose, bromide concentration, pH, sunlight. epa.govnih.gov |

| Nitrogenous DBPs (N-DBPs) | Bromoacetamides, N-nitrosodimethylamine (NDMA) | Reaction of this compound with nitrogen-containing organic precursors. researchgate.netnih.gov | Chloramination use, precursor availability. researchgate.netresearchgate.net |

Advanced Oxidation Processes (AOPs) are water treatment methods that rely on the generation of highly reactive radicals, such as the hydroxyl radical (•OH), to degrade a wide range of organic contaminants. researchgate.netacs.orgmdpi.com The presence of bromide, and consequently the formation of this compound, can significantly influence the chemistry of AOPs. nih.gov

In processes like UV/chlorine, the photolysis of chlorine in bromide-containing waters leads to the formation of free available bromine and reactive bromine species alongside hydroxyl radicals. nih.gov These reactive bromine species can participate in the degradation of contaminants. However, their formation also complicates the process by creating pathways for the formation of brominated DBPs. nih.gov

Similarly, in ozonation of bromide-containing waters, ozone rapidly reacts with bromide to form this compound. chemetrics.com While this can contribute to disinfection, it also leads to the formation of bromate, a regulated and potentially carcinogenic DBP. mdpi.com Therefore, while this compound can be an active species in some AOPs, its role is complex, contributing to both contaminant removal and the formation of undesirable byproducts. nih.govmdpi.com

| AOP | Role of this compound/Bromide | Key Findings/Implications |

|---|---|---|

| UV/Chlorine | Bromide is oxidized to form reactive bromine species. nih.gov | Contributes to contaminant transformation but also leads to the formation of targeted and novel brominated DBPs. nih.gov |

| Ozonation | Ozone rapidly oxidizes bromide to this compound. chemetrics.com | Can enhance disinfection but is a major pathway for the formation of bromate (BrO₃⁻). mdpi.com |

| Peracetic Acid (PAA) | PAA can oxidize bromide to free bromine (which forms this compound). researchgate.net | Leads to the formation of brominated organic compounds, including bromophenols and some regulated DBPs. researchgate.net |

Photochemical Transformations of this compound in Aquatic Systems

The behavior of this compound (BrO⁻) in aquatic environments is significantly influenced by sunlight. Photochemical processes, initiated by the absorption of solar radiation, can lead to the transformation of this compound into various other species. researchgate.net While halides themselves are generally inert to direct photolysis by solar wavelengths, they can be converted into reactive halogen species through sensitized photolysis and reactions with other photochemically produced reactive species. researchgate.netmdpi.com

In aqueous solutions, hypobromous acid (HOBr) and this compound ions (OBr⁻) exist in a pH-dependent equilibrium. service.gov.uk Both of these "free bromine" species can undergo photolysis. service.gov.uk The photolysis of hypohalites, including this compound, is a recognized pathway for generating reactive halogen species in water. researchgate.net Exposure to sunlight can encourage the generation of bromate (BrO₃⁻) in water that contains bromide. wikipedia.org

The photochemical transformation of this compound is a complex process that can be influenced by various water constituents. For instance, in the presence of dissolved organic matter (DOM), photochemical reactions can form reactive oxygen species (ROS), which in turn can react with bromide to form hypobromous acid or this compound. core.ac.uk

The efficiency of photolysis is described by the quantum yield, which is the number of molecules transformed per photon absorbed. rsc.org The rate of photolysis is dependent on the quantum yield, the absorption cross-section of the molecule, and the solar actinic flux. rsc.org For related hypohalites like hypochlorous acid (HOCl) and hypochlorite (B82951) (OCl⁻), quantum yields for photolysis at 254 nm have been determined to be approximately 1.0 and 0.9, respectively, at low to moderate concentrations. cdnsciencepub.com While specific quantum yield data for this compound photolysis under various environmental conditions is less available, it is a critical parameter for modeling its environmental fate.

The photolysis of related compounds like methyl this compound (CH₃OBr) has been studied, revealing that even weak absorption bands can be primarily responsible for its photochemistry in the environment when they overlap with the solar irradiance spectrum. barbatti.org This highlights the importance of considering the full solar spectrum when evaluating the photochemical fate of this compound in aquatic systems.

Role of this compound in Atmospheric Chemistry and Mercury Oxidation

This compound and its conjugate acid, hypobromous acid, play a significant role in atmospheric chemistry, particularly in the oxidation of elemental mercury (Hg⁰). copernicus.orgresearchgate.net Gaseous elemental mercury is relatively inert, but its oxidation to more reactive and water-soluble forms of mercury(II) (HgII) is a crucial step in its removal from the atmosphere and subsequent deposition to ecosystems. nih.govmdpi.com

The oxidation of Hg⁰ in the atmosphere is believed to be largely initiated by bromine atoms (Br). copernicus.orgnih.govmdpi.com This process occurs in a two-step mechanism, where Br reacts with Hg⁰ to form the mercury(I) radical, HgBr. This intermediate can then be further oxidized to stable Hg(II) compounds by various atmospheric radicals, including BrO. nih.govmdpi.com

| Reactant | Oxidant | Products | pH | Rate Constant |

| Hg⁰ | BrO⁻ | Hg²⁺ + Br⁻ + HO⁻ | 11.7–11.8 | 0.27 ± 0.04 |

| Hg⁰ | Br₂ | Hg²⁺ + 2Br⁻ | 2.0–2.1 | 0.20 ± 0.03 |

| This table presents data on the oxidation of elemental mercury by this compound and bromine in the aqueous phase. copernicus.org |

Inorganic bromine species, including this compound, cycle between radical forms (like Br and BrO) and non-radical reservoirs such as HBr, HOBr, and BrNO₃. copernicus.org Heterogeneous reactions on aqueous aerosols and ice clouds are critical for this cycling. copernicus.org For example, the reaction of HOBr with HBr on these surfaces can regenerate photolabile bromine species. copernicus.org

Recent research has also explored the role of this compound in the analysis of atmospheric ammonium (B1175870). A method has been developed where alkaline this compound is used to oxidize ammonium (NH₄⁺) to nitrite (B80452) (NO₂⁻) in atmospheric aerosol samples. researchgate.netnih.gov This is a key step in a process to measure the nitrogen isotope ratio of ammonium, which helps in understanding its sources and transformations in the atmosphere. researchgate.netnih.gov

The presence of bromine chemistry in the troposphere has a notable impact on atmospheric composition, leading to a decrease in global tropospheric ozone and hydroxyl radical (OH) concentrations. copernicus.org

Interaction of this compound with Natural Organic Matter and Biota (from a chemical transformation perspective)

This compound and its conjugate acid, hypobromous acid, are highly reactive towards natural organic matter (NOM) and various biological molecules. diva-portal.orgdiva-portal.orgacs.orgacs.org These reactions are significant in both natural aquatic systems and water treatment processes, leading to the formation of brominated organic compounds. diva-portal.orgacs.orgacs.org

Natural organic matter is a complex mixture of organic compounds, including humic substances, that are ubiquitous in aquatic environments. diva-portal.org Both hypobromous acid and this compound react rapidly with NOM. acs.orgacs.org Studies have shown that both species appear to react with NOM at similar rates under typical experimental conditions. acs.orgacs.org The reaction involves both the reduction of bromine and its incorporation into the organic matter, with reduction being the dominant pathway. acs.orgacs.org

The reaction between bromine and NOM can significantly influence the formation of disinfection by-products (DBPs) during water treatment processes like ozonation. acs.orgacs.org When bromide is present in water, oxidants like ozone or chlorine can convert it to hypobromous acid/hypobromite, which then reacts with NOM to form brominated DBPs. diva-portal.orgdiva-portal.org Bromine is generally more reactive with NOM than chlorine. diva-portal.orgdiva-portal.org

| Reactant | Reaction Type | Products | Significance |

| This compound/Hypobromous Acid + NOM | Oxidation/Substitution | Brominated DBPs, Bromide | Formation of potentially harmful disinfection by-products. diva-portal.orgacs.orgacs.org |

| This compound/Hypobromous Acid + Phenolic Compounds | Electrophilic Aromatic Substitution | Bromo-organic compounds | High reactivity, important in the formation of compounds like bromoform. ethz.ch |

| This compound/Hypobromous Acid + Amines/Sulfamides | Oxidation | Oxidized products | Rapid reactions with nitrogen-containing organic compounds. researchgate.net |

| This compound/Hypobromous Acid + Sulfur-containing compounds | Oxidation | Oxidized products | Very high reactivity with compounds like dimethylsulfide. ethz.chresearchgate.net |

| This table summarizes the types of reactions between this compound/hypobromous acid and different components of natural organic matter and biota. |

From a chemical transformation perspective, the interaction with biota involves reactions with specific biomolecules. For instance, in the immune system of mammals, the enzyme eosinophil peroxidase utilizes bromide to generate this compound, which acts as a potent antimicrobial agent. wikipedia.org This involves the oxidation of biomolecules in invading organisms. wikipedia.org

In the broader environment, hypobromous acid reacts very quickly with various organic compounds found in or produced by biota. For example, it reacts rapidly with phenolic compounds, amines, sulfamides, and sulfur-containing compounds like dimethylsulfide (DMS), a substance produced by phytoplankton. ethz.chresearchgate.net The reaction with DMS, for instance, is faster for hypobromous acid than for the this compound ion. ethz.ch These reactions lead to the formation of various oxidized and brominated organic products, altering the chemical composition of both the organic matter and the surrounding water. ethz.ch For example, the reaction of hypobromous acid with dissolved organic matter can lead to the production of bromoform (CHBr₃), a significant source of bromine to the atmosphere. ethz.ch

The reactivity of this compound is also utilized in analytical methods. For example, sodium this compound solution is used for the rapid oxidation of soil organic matter in the mechanical analysis of soils. rothamsted.ac.uk

Theoretical and Computational Investigations of Hypobromite

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It allows for the prediction of molecular structures, thermodynamics, spectroscopic parameters, and reaction kinetics. mdpi.com The accuracy of DFT calculations depends on the choice of the functional and the basis set used to model the electron density. mdpi.comyoutube.com DFT has become a primary tool for supporting chemical investigations through routine calculations of molecular properties and reaction energies. chemrxiv.org

DFT calculations have been instrumental in clarifying the complex reaction pathways involving hypobromite. A notable example is the reaction of bromide with ozone, which leads to the formation of bromate (B103136), a process where this compound is a key intermediate. absoluteozone.comresearchgate.net

DFT studies, using functionals like B3LYP, have calculated the energetics of these reaction steps. absoluteozone.comresearchgate.net For instance, the initial reaction between bromide and ozone is shown to reversibly form an adduct, BrOOO⁻. absoluteozone.comresearchgate.net The subsequent decay of this adduct is thermoneutral and leads to the formation of the this compound radical (BrO•) and singlet oxygen (¹O₂). absoluteozone.com

The reaction Gibbs free energies (ΔG) calculated by DFT provide a thermodynamic understanding of the process: researchgate.net

Br⁻ + O₃ ⇌ BrOOO⁻ (ΔG = +6 kJ mol⁻¹)

These calculations reveal that the reaction is reversible and that intermediate adducts play a crucial role. absoluteozone.com DFT has also been used to model more complex adducts, such as OBrOOO⁻, although these calculations can be complicated by issues like spin contamination. absoluteozone.com Another area where DFT provides insight is in the homolytic cleavage of species like acyl hypobromites, which involves the formation of radical intermediates. nptel.ac.in

A significant application of DFT is the prediction of spectroscopic properties from first principles. mdpi.com By calculating the electronic structure and vibrational frequencies of a molecule, it is possible to simulate its infrared (IR), Raman, and electronic absorption (UV-Vis) spectra. researchgate.net These computed spectra can then be compared with experimental data to verify the molecular structure and assign vibrational modes. researchgate.net

While specific DFT studies on the spectroscopic properties of the this compound ion are not widely published, the methodology is well-established. For the related molecule methyl this compound, time-dependent DFT (TD-DFT) and other high-level methods have been used to compute its photoabsorption spectrum. researchgate.net These calculations predicted two intense absorption bands, one peaked around 7.0 eV due to a Rydberg excitation and a second, broader band with peaks at 7.7 eV and 7.9 eV. researchgate.net Similar approaches could be applied to predict the spectroscopic signatures of the this compound ion in various environments. The development of advanced DFT methods aims to improve the accuracy of predicted optical properties, such as absorption coefficients, to achieve better agreement with experimental results. arxiv.org

Molecular Dynamics Simulations of this compound in Solution

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. wikipedia.org These simulations can provide detailed insight into the behavior of chemical species in solution, including solvation effects, diffusion, and interactions with other solutes. arxiv.orguni-rostock.de

While comprehensive MD studies focusing specifically on the this compound ion in solution are not extensively documented in the literature, the technique is highly applicable. MD simulations could be used to investigate the solvation shell of the BrO⁻ ion, detailing the arrangement and dynamics of surrounding water molecules. Such simulations are valuable for understanding chemical processes in solution, which can be affected by finite-size effects in the simulation box. arxiv.org Methodologies like constant chemical potential molecular dynamics (CμMD) have been developed to overcome these limitations by allowing the system to exchange molecules with a virtual reservoir. arxiv.org The application of MD simulations has been noted in contexts involving this compound, such as its role in the oxidation of other species in solution, highlighting the potential for this method to unravel the dynamics of this compound's solution-phase chemistry. grafiati.comscience.gov

Computational Thermodynamics of this compound Formation and Reaction

Computational thermodynamics provides a powerful lens for investigating the stability and reactivity of this compound (BrO⁻). Through theoretical calculations, researchers can determine key thermodynamic parameters such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard molar entropy (S°). These values are crucial for predicting the spontaneity and equilibrium of reactions involving this compound.

Early thermodynamic data for this compound were often derived from experimental calorimetry. For instance, a redetermination of the heat of formation of the aqueous this compound ion was conducted by measuring the heat of hydrolysis of bromine in alkaline solutions at 25°C. acs.orgdtic.mil This experimental work yielded a value of -23.05 ± 0.2 kcal/mol for the standard enthalpy of formation (ΔfH°). acs.org More recent compilations provide slightly different standard thermodynamic values for the aqueous this compound ion at 298.15 K. potsdam.edu

| Thermodynamic Quantity | Value (Source potsdam.edu) | Value (Source acs.org) |

|---|---|---|

| Std. Enthalpy of Formation (ΔfH°₂₉₈) | -91.5 kJ mol⁻¹ | -23.05 kcal mol⁻¹ (-96.44 kJ mol⁻¹) |

| Std. Gibbs Energy of Formation (ΔfG°₂₉₈) | -33.4 kJ mol⁻¹ | -8.2 kcal mol⁻¹ (-34.3 kJ mol⁻¹) |

| Std. Molar Entropy (S°₂₉₈) | 50.2 J K⁻¹ mol⁻¹ | 8.5 cal K⁻¹ mol⁻¹ (35.6 J K⁻¹ mol⁻¹) |

Modern computational methods, particularly Density Functional Theory (DFT), have enabled a more detailed investigation into the reaction mechanisms and energetics. absoluteozone.comresearchgate.net These studies are especially important for understanding transient species and complex reaction pathways, such as those involved in the ozonation of bromide-containing waters, where this compound is a key intermediate. absoluteozone.com

One such pathway involves the reaction of bromide with ozone. DFT calculations at the B3LYP/6–311+G(d) level of theory have been used to model the energetics of this process in an aqueous environment. researchgate.net The initial reaction is proposed to be the reversible formation of a bromide-ozone adduct (BrOOO⁻), which is practically thermoneutral. absoluteozone.comresearchgate.net This adduct can then decay to form this compound and singlet oxygen. The Gibbs free energies for these steps have been calculated, providing insight into the "this compound puzzle" in bromate formation. absoluteozone.comresearchgate.net

| Reaction | Calculated ΔG (kJ mol⁻¹) |

|---|---|

| Br⁻ + O₃ ⇌ BrOOO⁻ | +6 researchgate.net |

| BrOOO⁻ → BrO⁻ + O₂(¹Δg) | +13 researchgate.net |

The disproportionation of this compound into bromide and bromate (3 BrO⁻ → 2 Br⁻ + BrO₃⁻) is a thermodynamically favorable process, though it can be kinetically controlled by temperature. wikipedia.org Computational studies also extend to the kinetic parameters of this compound reactions. For the thermal decomposition of this compound, an activation energy of 19.4 kcal/mol has been calculated, corresponding to an activation enthalpy (ΔH) of 18.8 kcal/mol and an activation entropy (ΔS) of -21 cal/deg mol at 60°C. cdnsciencepub.com These computational findings are essential for building accurate kinetic models of aqueous bromine chemistry.

Applications of Hypobromite in Chemical Synthesis and Industrial Processes

Hypobromite as an Oxidizing Agent in Organic Synthesis